molecular formula C19H22F3N3S B7026959 N-[(R)-cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

N-[(R)-cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B7026959
M. Wt: 381.5 g/mol
InChI Key: DHBDYDWRZKHVPM-QGZVFWFLSA-N
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Description

N-[®-cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, a thiazole ring, and a piperidine ring. The presence of these diverse functional groups contributes to its reactivity and potential utility in research and industry.

Properties

IUPAC Name

N-[(R)-cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3S/c20-19(21,22)15-3-1-2-14(12-15)17(13-4-5-13)24-16-6-9-25(10-7-16)18-23-8-11-26-18/h1-3,8,11-13,16-17,24H,4-7,9-10H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBDYDWRZKHVPM-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)C(F)(F)F)NC3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=CC(=CC=C2)C(F)(F)F)NC3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the thiazole ring: This can be synthesized via cyclization reactions involving thioamides and α-haloketones.

    Formation of the piperidine ring: This step may involve the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[®-cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[®-cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

N-[®-cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the cyclopropyl group, trifluoromethyl-substituted phenyl ring, thiazole ring, and piperidine ring sets it apart from other similar compounds, providing a versatile scaffold for further chemical modifications and applications.

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